1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

PDE10A inhibition phosphodiesterase CNS disorders

For researchers targeting PDE10A or melanocortin receptors, sourcing a pre-validated inhibitor core is a critical bottleneck. This compound directly solves that problem: • PDE10A IC50 = 0.41-0.65 nM - eliminates de-novo synthesis of the PDE10A-binding core and accelerates hit-to-lead campaigns. • MOLT-4 antiproliferative IC50 = 0.15-0.35 nM - serves as a reliable positive control for assay validation. • MC4R Ki = 1 nM, MC3R Ki = 16-32 nM - uniquely documented melanocortin receptor antagonist within the chemotype. Procurement delivers a ready-to-use building block with defined pharmacological data, ensuring reproducible results and faster project timelines.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B11736636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)N)C(=O)N2CCOCC2
InChIInChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)
InChIKeySEDZCUTXSGXDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: Chemical Identity & Research Utility


1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine (CAS 2171318-43-5, molecular formula C9H14N4O2, MW 210.23) is a multifunctional heterocyclic small molecule featuring a 1-methyl-1H-pyrazol-3-amine core substituted at the 4-position with a morpholin-4-ylcarbonyl moiety . The pyrazole scaffold serves as an adenine mimetic capable of hydrogen-bonding interactions within ATP-binding pockets, while the morpholine carbonyl group introduces additional hydrogen-bonding capacity and steric bulk . Documented bioactivities span multiple target classes, including melanocortin receptors (MC3R, MC4R) [1], phosphodiesterase 10A (PDE10A) [2], and potential kinase inhibition applications inferred from the broader aminopyrazole pharmacophore class .

PDE10A pathway inhibition studies
Melanocortin receptor (MC4R/MC3R) pharmacology
Cell-based antiproliferative assay development (MOLT-4)
Kinase inhibitor scaffold with pre-installed pharmacophore

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: Substitution Risks


Within the 1-alkyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine series, N1-substituent identity profoundly influences target engagement. The methyl-substituted compound (target compound) exhibits nanomolar PDE10A inhibition (IC50 0.41–0.65 nM) [1], whereas propyl , ethyl , fluoroethyl [2], and isopropyl analogs lack comparable documented PDE10A activity in authoritative public databases, suggesting that steric and electronic perturbations at the N1 position directly modulate binding-site complementarity. Furthermore, regioisomeric pyrazoles bearing the morpholinylcarbonyl group at the 3-position rather than the 4-position represent a distinct chemotype with divergent vector geometry and pharmacophore alignment, rendering them unsuitable as drop-in replacements in structure-activity relationship (SAR) studies or assay development workflows. Generic substitution without empirical validation introduces uncontrolled variables into experimental systems and procurement decisions.

  • N1-Alkyl variation

    Ethyl, propyl, or isopropyl analogs may show altered PDE10A and melanocortin receptor engagement profiles compared to the methyl compound.

  • Regioisomeric mismatch

    Pyrazoles with morpholinylcarbonyl at the 3-position present divergent pharmacophore geometry, limiting direct substitution in SAR studies.

  • Unvalidated analogs

    Procurement of uncharacterized analogs introduces uncontrolled variables; target engagement cannot be assumed without empirical validation.

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: Quantitative Evidence


PDE10A2 Inhibition vs. Unsubstituted Core

The target compound demonstrates sub-nanomolar inhibitory activity against PDE10A2, a phosphodiesterase isoform implicated in striatal medium spiny neuron signaling. This level of potency is meaningfully differentiated from the unsubstituted 1H-pyrazol-3-amine core scaffold, which lacks the 4-morpholinylcarbonyl substituent and requires significant additional synthetic elaboration to achieve comparable target engagement [1]. The morpholinylcarbonyl moiety at the 4-position provides a pre-installed pharmacophore element absent in the core building block, reducing downstream synthetic burden in lead optimization campaigns.

PDE10A2 Inhibition
Reported
IC50 = 0.410 nM, 0.650 nM
Supports PDE10A pathway inhibition research
Compared to unsubstituted pyrazole core
PDE10A inhibition phosphodiesterase CNS disorders schizophrenia research Huntington's disease models

MOLT-4 Cell Growth Inhibition vs. In-Class Analogs

In a human acute lymphoblastic lymphoma T-cell line (MOLT-4, ATCC CRL-1582), the target compound produced measurable growth inhibition with IC50 values of 0.150 nM and 0.350 nM under two distinct assay conditions [1]. This represents a fully defined, replicable dataset. While direct comparator data within the same experimental system are not publicly available, the existence of this specific, validated assay result provides a quantitative anchor for evaluating the compound's cellular activity that is absent for many in-class N-alkyl pyrazole analogs, whose MOLT-4 growth inhibition data are either unreported or not comparable.

MOLT-4 Cell Assay
Reported
IC50 = 0.150 nM, 0.350 nM
Supports antiproliferative assay development
MOLT-4 T-cell line (ATCC CRL-1582); comparator data unavailable
leukemia MOLT-4 antiproliferative cancer cell line T-cell acute lymphoblastic leukemia

Melanocortin Receptor Antagonism: N1-Methyl vs. Larger N1-Alkyl Analogs

The target compound functions as a potent antagonist at mouse melanocortin receptors, with Ki values of 1 nM (MC4R) and 16 nM (MC3R) in HEK293 cells [1]. A third independent assay returned a Ki of 32 nM for MC3R binding affinity [1]. This activity profile is specifically linked to the N1-methyl substitution pattern; N1-propyl , N1-ethyl , N1-fluoroethyl [2], and N1-isopropyl analogs of the 4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine scaffold lack documented melanocortin receptor activity in public databases. The absence of reported MC3R/MC4R antagonism for these close structural analogs suggests that the N1-methyl group provides a distinct steric and electronic environment that is permissive for high-affinity melanocortin receptor engagement, whereas larger or bulkier N1 substituents are not.

MC4R/MC3R Antagonism
Reported
MC4R Ki = 1 nM; MC3R Ki = 16 nM
Unique tool for melanocortin receptor studies
N1-alkyl analogs lack documented melanocortin data
melanocortin receptor MC4R antagonist MC3R antagonist GPCR obesity research energy homeostasis

Pre-Installed Pharmacophore vs. Bare Aminopyrazole Core

The target compound incorporates both the pyrazol-3-amine core—a recognized adenine mimetic capable of anchoring within ATP-binding sites of protein kinases—and a morpholin-4-ylcarbonyl moiety at the 4-position, which provides both hydrogen-bonding capacity and steric bulk . This dual pharmacophore arrangement is pre-assembled in a single commercial building block, whereas procurement of the bare 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) would require subsequent synthetic steps (e.g., acylation, amide coupling) to install comparable functional groups for kinase inhibitor design. The morpholinylcarbonyl group additionally confers solubility-modulating properties and serves as a versatile handle for further derivatization .

Pre-Installed Pharmacophore
Class-level
Morpholinylcarbonyl at 4-position
Advanced intermediate for kinase libraries
Class-level inference; review kinase panel data
kinase inhibitor ATP-binding site pharmacophore adenine mimetic medicinal chemistry

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine: Application Scenarios


PDE10A-Focused CNS Drug Discovery: Hit Expansion & Lead Optimization

Based on documented sub-nanomolar PDE10A2 inhibition (IC50 0.41–0.65 nM) [1], this compound serves as an advanced starting point for medicinal chemistry campaigns targeting phosphodiesterase 10A for CNS indications including schizophrenia and Huntington's disease. The pre-installed morpholinylcarbonyl group at the 4-position provides a defined pharmacophore element that can be leveraged for SAR studies, crystallography, and computational modeling. Procurement of this compound eliminates the need for de novo synthesis of the PDE10A-binding core and accelerates hit-to-lead timelines relative to unadorned pyrazole building blocks.

MOLT-4 Leukemia Assay Development: Validated Antiproliferative Activity

The compound's documented growth inhibition of MOLT-4 human leukemia cells (IC50 0.15–0.35 nM) [1] makes it suitable for use as a positive control or reference standard in antiproliferative assays employing this T-cell acute lymphoblastic leukemia line. The availability of a defined, replicable IC50 value under specified culture conditions (RPMI1640 medium, ATCC CRL-1582 cells) enables rigorous assay validation and cross-laboratory benchmarking, a capability not reliably supported by analogs lacking such published cellular activity data.

Melanocortin Receptor Pharmacology: MC3R/MC4R Antagonism Tool

With documented potent antagonism at mouse MC4R (Ki = 1 nM) and MC3R (Ki = 16–32 nM) in cAMP accumulation assays [1], this N1-methyl-substituted compound is the uniquely documented choice within the 4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine chemotype for studies of melanocortin receptor function. Applications include GPCR signaling pathway dissection, energy homeostasis research, and validation of MC3R/MC4R as therapeutic targets in obesity and metabolic disorders. N1-alkyl analogs (ethyl, propyl, fluoroethyl, isopropyl) lack comparable melanocortin receptor data and would require de novo pharmacological characterization before use in these applications .

Kinase Library Synthesis: Adenine Mimetic Scaffold

The compound's structural features—a pyrazol-3-amine core serving as an adenine mimetic combined with a morpholin-4-ylcarbonyl substituent providing hydrogen-bonding and solubility-modulating properties [1]—position it as an advanced intermediate for kinase inhibitor library construction. Procurement of this pre-functionalized scaffold accelerates the assembly of diverse compound collections for kinase screening campaigns relative to starting from 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) , which would require subsequent functionalization to achieve comparable pharmacophore complexity.

Application
Selection Property
Validation Focus
PDE10A pathway inhibition studies (CNS research)
PDE10A inhibitory activity, pre-installed morpholinylcarbonyl pharmacophore
PDE10A assay validation, SAR characterization
MOLT-4 antiproliferative assay development
Documented cell-based IC50 (MOLT-4)
Assay replication, cross-laboratory benchmarking
Melanocortin receptor (MC4R/MC3R) antagonist tool
N1-methyl selectivity for melanocortin receptor engagement
GPCR signaling studies, target validation
Kinase inhibitor library construction
Adenine mimetic core with morpholinylcarbonyl group
Kinase panel screening, structure-activity expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.